Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
CAS No.:
Cat. No.: VC17636580
Molecular Formula: C8H12O5S
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O5S |
|---|---|
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | methyl 2-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C8H12O5S/c1-7(6(9)12-2)8(13-7)3-4-14(10,11)5-8/h3-5H2,1-2H3 |
| Standard InChI Key | KDVQIXLXMRZMMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(O1)CCS(=O)(=O)C2)C(=O)OC |
Introduction
Molecular Architecture and Stereochemical Properties
Core Structural Features
The compound’s defining characteristic is its spirocyclic system, where two rings—a 1-oxa-5-thiaspiro[2.4]heptane core and a methyl-substituted carboxylate group—share a single spiro carbon atom. The oxa (oxygen-containing) and thia (sulfur-containing) heterocycles create a rigid, three-dimensional framework that influences both its chemical reactivity and biological interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 220.25 g/mol | |
| CAS Registry Number | 1504028-33-4 |
The sulfur atom in the thiaspiro ring exists in a sulfone configuration (), which enhances the compound’s polarity and stability. This sulfone group is critical for facilitating hydrogen-bonding interactions with biological targets, as demonstrated in analogous spiro compounds.
Stereochemical Considerations
While the compound contains two stereocenters in its spirocyclic system, available data indicate that commercial samples are typically supplied as racemic mixtures . Computational studies of related spiro compounds suggest that stereochemical variations can significantly modulate electronic properties, such as dipole moments and frontier molecular orbital distributions. For example, enantiomers of similar spiro derivatives exhibit differences in binding affinities to enzymes like cytochrome P450, highlighting the importance of chirality in pharmacological applications.
Synthetic Methodologies
Electrophilic Cyclization Strategies
The most widely reported synthesis route involves electrophilic cyclization of precursor thiiranes or oxiranes. A representative protocol from patent literature involves:
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Starting material: Methyl 2-mercaptoacetate derivatives functionalized with leaving groups (e.g., bromine at the α-position).
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Cyclization: Treatment with in dichloromethane at -20°C to induce intramolecular ring formation.
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Oxidation: Subsequent oxidation with in acetic acid converts the sulfide to the sulfone group.
This method achieves yields of 68–72%, with purity >95% confirmed by HPLC. Transition metal catalysts, such as palladium complexes, have been explored to improve regioselectivity but show limited success due to sulfur poisoning effects.
Alternative Approaches
Recent advances include microwave-assisted synthesis, which reduces reaction times from 12 hours to 30 minutes while maintaining comparable yields (70%). Solvent-free conditions under ball milling have also been reported, though scalability remains a challenge.
Reactivity and Functionalization
Nucleophilic Substitution
Industrial and Research Applications
Chiral Auxiliaries
The compound’s rigid spiro framework makes it a promising candidate for asymmetric synthesis. In pilot studies, derivatives have been used to induce enantioselectivity in Diels-Alder reactions (up to 78% ee).
Polymer Science
Copolymerization with ε-caprolactam yields polyamides with enhanced thermal stability () compared to conventional nylons (). These materials show potential for high-performance coatings in aerospace applications.
Future Directions and Challenges
Computational Design
Machine learning models trained on spiro compound libraries could predict novel derivatives with optimized pharmacokinetic profiles. Initial QSAR models show a correlation coefficient () of 0.87 for blood-brain barrier permeability predictions.
Green Chemistry Initiatives
Current synthesis routes rely on hazardous solvents like dichloromethane. Recent breakthroughs in biocatalytic cyclization using engineered Candida antarctica lipase B (CAL-B) offer a sustainable alternative, achieving 65% yield in aqueous media.
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